molecular formula C12H14N6O3 B13366859 4-methoxy-N-methyl-3-[(1H-tetrazol-1-ylacetyl)amino]benzamide

4-methoxy-N-methyl-3-[(1H-tetrazol-1-ylacetyl)amino]benzamide

Cat. No.: B13366859
M. Wt: 290.28 g/mol
InChI Key: AGLABMHKMMMLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide is a complex organic compound that features a benzamide core with a methoxy group, a methyl group, and a tetraazolylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with methylamine to yield 4-methoxy-N-methylbenzamide.

    Introduction of the Tetraazolylacetyl Group: The tetraazolylacetyl group can be introduced by reacting the benzamide with 1H-tetrazole and acetic anhydride under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: 4-hydroxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide.

    Reduction: 4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]aniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The tetraazolylacetyl group could play a role in binding to metal ions or other molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-methylbenzamide:

    N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

Uniqueness

4-methoxy-N-methyl-3-[(1H-tetraazol-1-ylacetyl)amino]benzamide is unique due to the presence of both the methoxy and tetraazolylacetyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C12H14N6O3

Molecular Weight

290.28 g/mol

IUPAC Name

4-methoxy-N-methyl-3-[[2-(tetrazol-1-yl)acetyl]amino]benzamide

InChI

InChI=1S/C12H14N6O3/c1-13-12(20)8-3-4-10(21-2)9(5-8)15-11(19)6-18-7-14-16-17-18/h3-5,7H,6H2,1-2H3,(H,13,20)(H,15,19)

InChI Key

AGLABMHKMMMLJP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)NC(=O)CN2C=NN=N2

Origin of Product

United States

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